Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
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Overview
Description
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranochromenes, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with diethylaminoethyl chloride in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler compound with a similar core structure but lacking the diethylaminoethyl groups.
Warfarin: A well-known anticoagulant with a coumarin-based structure.
4-Hydroxycoumarin: A precursor in the synthesis of various pyranochromene derivatives.
Uniqueness
Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of diethylaminoethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
72492-82-1 |
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Molecular Formula |
C27H34N2O8 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate |
InChI |
InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3 |
InChI Key |
DYRLCHREYKGIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
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